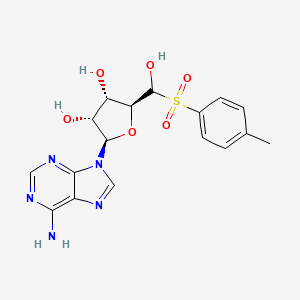

C17H19N5O6S

Description

Contextualization of Pyrimidinylsulfonylurea Herbicides within Modern Agrochemistry and Environmental Science

Pyrimidinylsulfonylurea herbicides are a crucial component of modern agrochemical practices, valued for their ability to control a broad spectrum of weeds. researchgate.netmade-in-china.commade-in-china.com They act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of the branched-chain amino acids valine, leucine (B10760876), and isoleucine in plants. rayfull.comresearchgate.net This inhibition ultimately halts cell division and plant growth. rayfull.com The selectivity of these herbicides is often due to the rapid metabolic degradation in the target crop. rayfull.comchemicalbook.com

From an environmental perspective, the fate and behavior of sulfonylurea herbicides in soil and water are of significant interest. researchgate.net Factors such as soil properties and the compound's binding characteristics influence their mobility and persistence. chemicalbook.com For instance, Cyclosulfamuron (B145574) has low aqueous solubility and is not expected to be highly mobile, thus it is not anticipated to leach into groundwater. herts.ac.uk

Historical Development and Agricultural Significance of Cyclosulfamuron (C17H19N5O6S)

The development of synthetic herbicides surged after the discovery of phenoxyacetic acids in the early 1940s. scielo.brawsjournal.org The sulfonylurea class of herbicides, including Cyclosulfamuron, was introduced in the 1990s for post-emergence control of broadleaf weeds and sedges, particularly in rice cultivation. scielo.brawsjournal.org American Cyanamid launched Cyclosulfamuron in 1997, and it is now marketed by BASF. chemicalbook.com

Cyclosulfamuron is significant in agriculture for its effectiveness in controlling a wide array of weeds in crops such as rice, wheat, and barley. chemicalbook.com It is particularly effective against various sedge and broadleaf weed species. chemicalbook.com In rice paddies, its selectivity is enhanced by its rapid breakdown in rice shoots and its tendency to remain in the upper layer of the soil. chemicalbook.com

Below is a table detailing some of the weeds controlled by Cyclosulfamuron:

| Weeds Controlled by Cyclosulfamuron |

| Cyperus serotinus |

| Cyperus difformis |

| Elatine triandra |

| Eleocharis congesta |

| Eleocharis kuroguwai |

| Lindernia annua |

| Lindernia procumbens |

| Monochoria vaginalis |

| Rotala indica |

| Sagittaria pygmaea |

| Sagittaria trifolia |

| Scirpus juncoides |

| Veronica persica |

| Veronica hederifolia |

| Galium aparine |

| Matricaria spp. |

| Polygonum convolvulus |

(Data sourced from ChemicalBook) chemicalbook.com

Academic Research Landscape and Unexplored Avenues for this compound

Academic research on Cyclosulfamuron has touched upon various aspects, including its mode of action, efficacy on different weed species, and its effects on crop growth. researchgate.net Studies have investigated its inhibitory effects on acetolactate synthase in different rice cultivars. researchgate.net The synthesis of Cyclosulfamuron has also been a subject of academic inquiry. chemicalbook.com

The conformational flexibility of sulfonylureas, including Cyclosulfamuron, and how their spatial arrangement and surrounding solvent affect their properties is an area of ongoing research. acs.org A deeper understanding of these aspects could inform the development of more effective and environmentally benign herbicides. Further research is also needed to explore the potential for weed resistance to Cyclosulfamuron and to develop integrated weed management strategies to mitigate this risk.

The following table summarizes the key properties of Cyclosulfamuron:

| Property | Value |

| Molecular Formula | This compound chemicalbook.comebi.ac.uk |

| Molecular Weight | 421.43 g/mol chemicalbook.comchemicalbook.com |

| Melting Point | 162.0°C chemicalbook.com |

| CAS Number | 136849-15-5 chemicalbook.combcpcpesticidecompendium.org |

| Water Solubility (at 25°C) | 0.001 g/L (pH 5), 0.006 g/L (pH 7), 0.032 g/L (pH 8) chemicalbook.com |

| Dissociation Constant (pKa at 20°C) | 5.04 chemicalbook.com |

(Data sourced from ChemicalBook and other scientific data repositories) chemicalbook.comebi.ac.ukchemicalbook.combcpcpesticidecompendium.org

Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O6S |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20)/t11-,12+,13-,16+,17?/m0/s1 |

InChI Key |

WPXQVADJANHFII-MJUSHUMKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cyclosulfamuron C17h19n5o6s

Established Synthetic Pathways for C17H19N5O6S

The synthesis of Cyclosulfamuron (B145574) has been documented in both patent and academic literature, outlining specific routes for its preparation.

According to patent literature, a direct and effective synthesis for Cyclosulfamuron has been described by Brady et al. scribd.comchemicalbook.com This method involves the reaction of 2-amino-4,6-dimethoxypyrimidine (B117758) with chlorosulfonylisocyanate (CSI). scribd.com The reaction is conducted at 0°C and includes the addition of a mixture of 2-aminophenyl cyclopropyl (B3062369) ketone and triethylamine, yielding the final herbicide product at a reported 70% efficiency. scribd.comchemicalbook.com

In the academic sphere, the synthesis of Cyclosulfamuron and its intermediate products was notably reported by Tan et al. in 2005. scribd.comchemicalbook.com This work contributes to the body of knowledge on the formation of this complex molecule.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 2-amino-4,6-dimethoxypyrimidine | Chlorosulfonylisocyanate (CSI) | 2-aminophenyl cyclopropyl ketone, triethylamine, 0°C | Cyclosulfamuron | 70% scribd.comchemicalbook.com |

Exploration of Novel Synthetic Routes and Precursor Chemistry

The development of novel synthetic routes for complex molecules like Cyclosulfamuron is a continuous effort in synthetic chemistry, often aimed at improving efficiency and cost-effectiveness. pharmaron.com A chemical precursor is a compound that participates in a chemical reaction that results in the formation of another compound. wikipedia.org

The established synthesis identifies key precursors for Cyclosulfamuron, including:

2-amino-4,6-dimethoxypyrimidine : Forms the pyrimidine (B1678525) portion of the final molecule.

2-aminophenyl cyclopropyl ketone : Provides the phenyl and cyclopropyl groups.

Research into heterocyclic synthesis indicates that poly-functional precursors, such as cyano-acetyl urea, can be utilized to create a variety of pyrimidine derivatives, suggesting alternative pathways for synthesizing the core structures of compounds like Cyclosulfamuron. researchgate.net The ongoing exploration of new synthetic methods aims to identify alternative precursors and reaction pathways that may offer advantages over established routes. arxiv.org

Strategies for Derivatization and Analog Synthesis of this compound

Derivatization, or the chemical modification of a compound, is a common strategy used to create analogs with potentially different or enhanced properties. google.com For pesticidal molecules, this can involve creating various forms such as salts or esters. epo.org

Hydrazone derivatives are a class of compounds recognized for their biological activities, and their synthesis is a known strategy in the development of agrochemicals. googleapis.comjustia.com While specific literature detailing the direct conversion of Cyclosulfamuron to a hydrazone derivative is not prominent, the general synthesis of related hydrazone structures is well-documented. For example, patent literature describes the synthesis of novel benzohydrazide (B10538) derivatives, which involves reacting a suitable precursor with a hydrazone. google.com The preparation of necessary precursor hydrazides can be achieved from carboxylic acids or esters. justia.com This established chemistry for forming hydrazones is relevant in the broader context of creating analogs of complex herbicides.

The synthesis of other chemically modified analogs of Cyclosulfamuron can be achieved by altering its core structure. The molecule possesses several sites for potential modification, including the pyrimidine ring, the sulfonylurea bridge, and the phenyl ring. Creating analogs with variations, such as different substituents on the pyrimidine ring, is a strategy for developing new compounds. The goal of such synthetic efforts is often to explore structure-activity relationships and discover molecules with improved characteristics.

| Derivative Type | General Chemical Transformation | Relevant Precursors |

|---|---|---|

| Hydrazone Derivative | Condensation of a hydrazide/hydrazine with a carbonyl compound (aldehyde or ketone). google.com | Hydrazides, Aldehydes, Ketones justia.comgoogle.com |

| Modified Analogs | Substitution or modification of functional groups on the pyrimidine or phenyl rings. | Substituted pyrimidines or phenyl ketones. |

Advanced Structural Characterization and Conformational Analysis of C17h19n5o6s

Single Crystal X-ray Diffraction Studies of Cyclosulfamuron (B145574)

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid. mdpi.comresearchgate.net A study of Cyclosulfamuron using SCXRD has provided definitive insights into its molecular geometry, conformation, and the interactions governing its crystal packing. nih.gov

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| Central Phenyl Ring | Cyclopropyl (B3062369) Ring | 75.32 (9) |

| Central Phenyl Ring | Pyrimidinyl Ring | 88.79 (4) |

The specific conformation of Cyclosulfamuron observed in the crystal is stabilized by a network of intramolecular hydrogen bonds. nih.gov These interactions occur within a single molecule and play a key role in defining its three-dimensional shape. nih.govrsc.org The analysis reveals three distinct types of intramolecular hydrogen bonds: N-H⋯N, N-H⋯O, and C-H⋯O. These bonds all form S(6) ring motifs, a common feature in molecules with similar functional groups, which adds to the conformational rigidity of the molecule in its crystalline form. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2-H2A···N1 | 0.88 | 2.02 | 2.651(2) | 127 |

| N3-H3A···O2 | 0.88 | 2.08 | 2.939(2) | 165 |

| C8-H8···O3 | 0.95 | 2.50 | 3.307(2) | 142 |

In addition to intramolecular forces, the crystal lattice of Cyclosulfamuron is held together by a combination of intermolecular hydrogen bonds and π-π stacking interactions. nih.govresearchgate.netnih.gov These non-covalent interactions link adjacent molecules to form a stable, three-dimensional network. nih.gov The primary intermolecular hydrogen bonds observed are of the N-H⋯O and C-H⋯O types, connecting molecules into larger assemblies. nih.gov

Furthermore, weak π-π stacking interactions are present between the aromatic rings of neighboring molecules. nih.govnih.gov Specifically, interactions are observed between the centroids of the pyrimidinyl ring (Cg1) of one molecule and the same ring in an adjacent molecule (Cg1···Cg1), as well as between the pyrimidinyl ring (Cg1) and the phenyl ring (Cg2) of another molecule (Cg1···Cg2). nih.gov The combination of directional hydrogen bonds and weaker, non-directional π-π interactions is a common feature in the crystal packing of organic molecules containing aromatic systems. nih.govrsc.orgmdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2-H2A···O2 | 0.88 | 2.08 | 2.9391(17) | 165 |

| C2-H2B···O2 | 0.99 | 2.51 | 3.483(2) | 169 |

| C3-H3B···O4 | 1.00 | 2.51 | 3.286(2) | 135 |

Supramolecular Synthons and Crystal Engineering Principles in Cyclopropyl-Containing Compounds

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. wikipedia.orgub.edu The crystal structure of Cyclosulfamuron serves as an excellent example of these principles. The interactions observed, such as the N-H···O hydrogen bonds and π-π stacking, act as supramolecular synthons—robust and predictable recognition motifs that guide molecular assembly. nih.gov

Molecular Graph Theory and Topological Descriptors for C17H19N5O6S

Molecular graph theory is a branch of chemical graph theory that represents a molecule as a graph, where atoms are vertices and chemical bonds are edges. nih.govechemcom.com From this graph representation, numerical invariants known as topological descriptors or indices can be calculated. nih.gov These descriptors quantify various aspects of molecular structure, such as size, shape, branching, and connectivity. echemcom.comchemmethod.com

For Cyclosulfamuron (this compound), a molecular graph can be constructed, and a wide range of topological descriptors (e.g., Wiener index, Randić index, Zagreb indices) can be computed. echemcom.comchemmethod.com These indices provide a simplified, numerical representation of the complex molecular structure. Such descriptors are frequently used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. nih.gov In these studies, mathematical models are built to correlate the calculated topological indices with experimental properties, such as biological activity or physicochemical characteristics. chemmethod.com By applying molecular graph theory to Cyclosulfamuron, one could potentially predict its behavior and properties without the need for extensive experimental testing, thus aiding in the broader analysis of related compounds. nih.gov

Mechanistic Investigations of Cyclosulfamuron Activity in Biological Systems

Biochemical and Molecular Targets of Cyclosulfamuron (B145574) Action

The inhibition of ALS by cyclosulfamuron is highly specific and potent. The herbicide binds to a site on the enzyme, blocking the active site and preventing it from catalyzing the first step in the synthesis of these vital amino acids. nih.gov This targeted inhibition disrupts protein production, leading to a cessation of cell division and plant growth. herts.ac.uk The high affinity of sulfonylurea herbicides for the ALS enzyme is a key factor in their effectiveness at low application rates. umn.edu The crystal structure of ALS in complex with a sulfonylurea herbicide has revealed that the inhibitor obstructs access to the active site and interacts with multiple amino acid residues where mutations can confer resistance. nih.gov

Cellular Responses and Physiological Effects in Target Organisms (Preclinical, Non-Human Models)

The inhibition of acetolactate synthase by cyclosulfamuron triggers a cascade of cellular and physiological responses in susceptible plants. With the halt in the production of essential branched-chain amino acids, protein synthesis is arrested, which in turn stops cell division, primarily in the meristematic tissues where active growth occurs. herts.ac.ukumn.edu This leads to a rapid cessation of both root and shoot elongation. researchgate.net Studies have shown that the inhibitory effect on root growth can be more pronounced than on shoot growth. researchgate.net

At a broader physiological level, the application of herbicides like cyclosulfamuron can induce significant stress in target plants. A general response to pesticide toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. scielo.br This can result in damage to cellular membranes and a reduction in photosynthetic efficiency. scielo.br Visible symptoms in susceptible weeds include stunting, chlorosis (yellowing of leaves), and eventually necrosis (tissue death), leading to the demise of the plant. scielo.br

The following table summarizes the key cellular and physiological effects of cyclosulfamuron in susceptible plants based on preclinical observations.

| Cellular/Physiological Parameter | Observed Effect in Susceptible Plants | Reference |

| Enzyme Activity | Inhibition of Acetolactate Synthase (ALS) | herts.ac.ukresearchgate.net |

| Amino Acid Synthesis | Blockage of valine, leucine (B10760876), and isoleucine biosynthesis | umn.eduresearchgate.net |

| Cell Division | Cessation of cell division, particularly in meristems | herts.ac.ukumn.edu |

| Plant Growth | Inhibition of root and shoot elongation | researchgate.net |

| Photosynthesis | Potential reduction in photosynthetic efficiency | scielo.br |

| Cellular Stress | Induction of oxidative stress through ROS production | scielo.br |

| Visible Symptoms | Stunting, chlorosis, necrosis | scielo.br |

Mechanisms of Herbicide Selectivity in Specific Plant Species (e.g., Rice)

The selective action of cyclosulfamuron, allowing it to control weeds in rice paddies without significantly harming the crop, is primarily attributed to the differential metabolism of the herbicide. researchgate.netchemdad.com Rice plants possess the ability to rapidly metabolize and detoxify cyclosulfamuron into non-phytotoxic compounds. chemdad.com This metabolic degradation prevents the herbicide from accumulating to toxic levels at its target site, the ALS enzyme.

In contrast, susceptible weed species lack this efficient metabolic pathway. As a result, cyclosulfamuron remains active within their tissues, leading to the inhibition of ALS, cessation of growth, and eventual death. The rate of herbicide metabolism is a critical determinant of plant tolerance. nih.gov In addition to metabolic degradation, other factors such as differential absorption and translocation of the herbicide can also contribute to selectivity, although metabolic detoxification is considered the primary mechanism for sulfonylurea herbicides in rice. researchgate.netnih.gov

Elucidation of Resistance Mechanisms to Pyrimidinylsulfonylurea Herbicides

The extensive use of pyrimidinylsulfonylurea herbicides, including cyclosulfamuron, has led to the evolution of resistance in numerous weed species. koreascience.krweedscience.orgweedscience.orgweedscience.com Herbicide resistance in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). iung.plbioone.orgresearchgate.net

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene encoding the target enzyme, in this case, acetolactate synthase (ALS). iung.plunl.edu These mutations alter the amino acid sequence of the enzyme, changing the conformation of the herbicide-binding site. unl.edu As a result, the herbicide can no longer effectively bind to and inhibit the enzyme, rendering the plant resistant.

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. bioone.orgresearchgate.net The most common form of NTSR is enhanced metabolic resistance, where the resistant plant exhibits an increased ability to metabolize and detoxify the herbicide, often through the action of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). bioone.orgresearchgate.net Other NTSR mechanisms can include reduced herbicide uptake and translocation. researchgate.net

Molecular Basis of Biotype Resistance

Specific mutations in the ALS gene are well-documented as conferring resistance to sulfonylurea herbicides. One of the most common mutations involves a substitution at the proline residue at position 197 (Pro-197) of the ALS enzyme. iung.plnih.govacs.org For instance, a substitution of proline with histidine (Pro197His) has been identified in resistant biotypes of Scirpus mucronatus (ricefield bulrush), leading to a loss of affinity for ALS-inhibiting herbicides. acs.org Other substitutions at this position, such as to serine, alanine, or leucine, also confer high levels of resistance to sulfonylureas. unl.edunih.gov

Another significant mutation occurs at the tryptophan residue at position 574 (Trp-574), where a substitution to leucine (Trp574Leu) has been found in resistant biotypes of Schoenoplectus juncoides. researchgate.net The specific amino acid substitution can influence the spectrum of cross-resistance to different classes of ALS-inhibiting herbicides. unl.edu

The table below provides examples of weed biotypes that have developed resistance to cyclosulfamuron and other pyrimidinylsulfonylurea herbicides, along with the molecular basis of their resistance where identified.

| Weed Species | Resistant To | Molecular Basis of Resistance | Reference |

| Monochoria vaginalis | Cyclosulfamuron, Bensulfuron-methyl, Pyrazosulfuron-ethyl | Altered ALS enzyme (TSR); potential for enhanced metabolism (NTSR) | koreascience.krnih.gov |

| Cyperus difformis | Cyclosulfamuron, Pyrazosulfuron-ethyl, Bensulfuron-methyl | Point mutation in ALS gene (e.g., Pro-197 to His) (TSR) | weedscience.orgmdpi.com |

| Schoenoplectus juncoides | Thifensulfuron-methyl, cross-resistance to other sulfonylureas | Amino acid substitutions in ALS gene (e.g., Pro-197, Trp-574) (TSR) | researchgate.net |

| Scirpus mucronatus | Bensulfuron-methyl, Cyclosulfamuron, Ethoxysulfuron, Imazosulfuron, Pyrazosulfuron-ethyl | Pro197His substitution in ALS enzyme (TSR) | weedscience.comacs.org |

| Sagittaria montevidensis | Cyclosulfamuron, Bispyribac-sodium, Ethoxysulfuron, Metsulfuron-methyl, Pyrazosulfuron-ethyl | Insensitivity of the ALS enzyme (TSR) | weedscience.org |

| Amaranthus palmeri | Chlorsulfuron | Pro-197-Ser mutation in ALS gene (TSR); Cytochrome P450-mediated metabolism (NTSR) | bioone.org |

Environmental Fate and Biotransformation Pathways of Cyclosulfamuron C17h19n5o6s

Biotic Transformation and Microbial Degradation of Cyclosulfamuron (B145574) in Soil Systems

Aerobic Soil Half-Life Studies

The persistence of Cyclosulfamuron in soil is generally low. herts.ac.uk Studies conducted under aerobic soil conditions are critical for determining the rate at which the herbicide degrades. The half-life (DT50) is a standard measure of this persistence. For Cyclosulfamuron, the aerobic soil half-life has been reported to be approximately 38 days. rsc.org This relatively short half-life indicates that it is not generally persistent in soil systems, a key factor in its environmental fate. herts.ac.uk

Table 1: Aerobic Soil Half-Life of Cyclosulfamuron

| Parameter | Value (days) | Source |

|---|

Identification and Characterization of Microbial Degradation Products

Microbial action on sulfonylurea herbicides typically involves the cleavage of the sulfonylurea bridge, which is a key step in their degradation. acs.orgresearchgate.net This process results in the formation of less complex molecules. For other sulfonylureas, major degradation products identified in aerobic soil studies include the corresponding chlorobenzenesulfonamide and triazine amine. researchgate.net Demethylation and subsequent cleavage of the triazine ring are other identified pathways. researchgate.net While specific microbial degradation products for Cyclosulfamuron are not explicitly detailed in the search results, the degradation pathways are expected to be similar to those of other herbicides in its class, involving the breakdown of the core structure into smaller, less active compounds. researchgate.netacs.org

Metabolic Degradation Pathways in Non-Target Organisms (e.g., Rice Shoots)

The selectivity of Cyclosulfamuron, which allows it to be used on crops like rice, is partly due to the ability of non-target plants to rapidly metabolize the herbicide. herts.ac.ukchemdad.com In rice shoots, Cyclosulfamuron undergoes rapid metabolic degradation, which prevents the compound from reaching phytotoxic levels. chemdad.com

Cyclosulfamuron, like other sulfonylurea herbicides, acts by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) in plants. researchgate.netufl.edu The inhibition of this enzyme leads to the death of susceptible weeds. researchgate.net However, tolerant plants such as rice possess metabolic systems that can detoxify the herbicide. chemdad.com This detoxification often involves processes like glycosylation, where a sugar molecule is attached to the herbicide, rendering it inactive and more easily sequestered within the plant cell. nih.gov This rapid metabolism in rice is a crucial factor for the herbicide's crop selectivity. chemdad.com

Transport, Mobility, and Distribution Dynamics in Environmental Compartments

The movement of Cyclosulfamuron through soil and its potential to enter water systems is governed by its chemical properties and interactions with soil components. europa.euuab.cat Based on its properties, Cyclosulfamuron is considered to be only slightly mobile and is not expected to leach significantly into groundwater. herts.ac.uk

A key indicator of a pesticide's mobility in soil is the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to bind to soil particles and a lower potential for leaching. The Koc value for Cyclosulfamuron has been reported to be 996 cm³/g. rsc.org This value supports the assessment that it has low mobility. The potential for transport bound to soil particles is considered to be medium. herts.ac.uk

Table 2: Environmental Mobility Parameters for Cyclosulfamuron

| Parameter | Value | Unit | Indication | Source |

|---|---|---|---|---|

| Koc | 996 | cm³/g | Low mobility | rsc.org |

| Aqueous Solubility | Low | - | Low potential for leaching | herts.ac.uk |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Cyclosulfamuron | C17H19N5O6S |

| Valine | C5H11NO2 |

| Leucine | C6H13NO2 |

| Isoleucine | C6H13NO2 |

| Chlorobenzenesulfonamide | C6H6ClNO2S |

Computational Chemistry and Molecular Modeling of C17h19n5o6s

Quantum Chemical Calculations and Electronic Structure Analysis of Cyclosulfamuron (B145574)

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure of molecules. northwestern.edursc.org These calculations provide a detailed understanding of the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity. For Cyclosulfamuron, methods like Density Functional Theory (DFT) are particularly useful for optimizing the molecular geometry and calculating various electronic properties. mdpi.com

The electronic structure analysis of Cyclosulfamuron can reveal key features such as the distribution of electrostatic potential, the energies of frontier molecular orbitals (HOMO and LUMO), and atomic charges. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding non-covalent interactions with its biological target, acetolactate synthase (ALS). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

| Property | Illustrative Value | Significance |

| Total Energy | -2045.7 Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 4.8 Debye | Influences solubility and interactions with polar environments. |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. dovepress.comuu.nl

For Cyclosulfamuron, MD simulations can be used to explore its vast conformational space and identify the most stable or biologically active conformations. This is particularly important for a flexible molecule like Cyclosulfamuron, as its shape can significantly influence its binding affinity to the ALS enzyme. Furthermore, MD simulations can model the binding process of Cyclosulfamuron to the active site of the ALS enzyme, revealing the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the herbicide-enzyme complex. mdpi.com

Table 2: Illustrative Interaction Analysis from MD Simulations of Cyclosulfamuron with Acetolactate Synthase (ALS) (Note: This table is a hypothetical representation of the types of interactions that could be identified through MD simulations.)

| Interacting Residue in ALS | Type of Interaction | Illustrative Distance (Å) |

| Arginine | Hydrogen Bond | 2.1 |

| Tryptophan | Pi-Pi Stacking | 4.5 |

| Valine | Van der Waals | 3.8 |

| Serine | Hydrogen Bond | 2.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicide Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ukim.mkukim.mk In the context of herbicides, QSAR models can be developed to predict the efficacy (potency) and selectivity of sulfonylurea herbicides like Cyclosulfamuron based on their molecular descriptors.

These descriptors, which can be calculated from the molecular structure, quantify various physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. By correlating these descriptors with experimentally determined herbicidal activity, a predictive QSAR model can be built. Such models are valuable for screening virtual libraries of compounds to identify novel candidates with improved herbicidal properties and for understanding the key molecular features that govern activity and selectivity.

Table 3: Example of Molecular Descriptors Used in QSAR Models for Sulfonylurea Herbicides

| Descriptor | Description | Relevance to Herbicidal Activity |

| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity and ability of the molecule to cross biological membranes. |

| Molecular Weight | The mass of the molecule | Influences the size and shape, which are critical for binding to the target enzyme. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Affects transport properties and interactions with the receptor. |

| Number of Hydrogen Bond Donors/Acceptors | Count of atoms capable of forming hydrogen bonds | Crucial for specific interactions with the active site of the target enzyme. |

Molecular Assembly Index Calculations and Complexity Analysis of C17H19N5O6S

The Molecular Assembly (MA) index is a measure of molecular complexity based on the minimum number of steps required to construct a molecule from its constituent atoms through a defined set of bond-forming reactions. nasa.govnih.govnih.gov This index provides a quantitative measure of the intricacy of a molecular structure. The complexity of a molecule can be an important factor in its biological activity and synthetic accessibility.

Calculating the MA index for Cyclosulfamuron (this compound) would involve a computational analysis of its molecular graph to determine the shortest pathway for its assembly. A higher MA index generally suggests a more complex structure that is less likely to form spontaneously and may require a more intricate synthetic route. This analysis can be useful in the early stages of drug discovery and development to assess the novelty and potential challenges associated with a particular molecular scaffold. While a specific MA index for Cyclosulfamuron is not available, the methodology provides a framework for quantifying its structural complexity. arxiv.org

Advanced Analytical Methodologies for Detection and Quantification of Cyclosulfamuron C17h19n5o6s

Chromatographic Techniques for Trace Analysis of C₁₇H₁₉N₅O₆S in Complex Matrices

Chromatography is a fundamental technique for separating Cyclosulfamuron (B145574) from interfering components in intricate samples such as soil, water, and agricultural products. researchgate.net The choice of chromatographic method and detector is crucial for achieving the required low detection limits.

Gas Chromatography (GC) with Specialized Detection (e.g., Microcoulometric, ECD)

Gas chromatography (GC) is a powerful analytical technique for volatile and semi-volatile compounds. labioscientific.com However, for polar and thermally labile herbicides like Cyclosulfamuron, a derivatization step is often necessary to increase volatility. rsc.orgscioninstruments.com

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and other electronegative species. ontosight.aimeasurlabs.com This makes GC-ECD a suitable technique for detecting certain pesticides at trace levels. ontosight.ai The principle of GC-ECD is based on the capture of electrons by analyte molecules as they pass through the detector, leading to a measurable decrease in a standing current. ontosight.ai This technique offers high sensitivity, with the ability to detect compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. mfd.org.mk However, the ECD has a limited linear range and can be susceptible to interference from non-halogenated compounds that can also capture electrons. ontosight.aimfd.org.mk

Microcoulometric detection is another specialized technique that can be used with GC. It is particularly useful for the determination of sulfur-containing compounds. While specific applications for Cyclosulfamuron are not widely documented, the principle of the detector suggests its potential applicability.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), has become the method of choice for analyzing a wide range of pesticides, including Cyclosulfamuron, in complex matrices. rsc.orgwikipedia.org This is due to its applicability to non-volatile and thermally unstable compounds, eliminating the need for derivatization. rsc.orgnih.gov

LC-MS/MS, a tandem mass spectrometry technique, provides enhanced selectivity and sensitivity, making it ideal for trace analysis in food and environmental samples. rsc.orgshimadzu.eu360biolabs.com This method allows for the separation, identification, and quantification of analytes in complex mixtures. 360biolabs.com For instance, a study on the simultaneous determination of herbicides in rice utilized LC-MS/MS, highlighting its effectiveness. scielo.br The use of LC-MS/MS is crucial for the definitive confirmation of pesticide residues, especially when screening methods indicate their presence. acs.org

The development of methods using LC-MS/MS for the analysis of emerging pollutants in soil has demonstrated the capability to achieve low limits of detection (LODs), ranging from 0.0043 to 0.13 ng/g, with high recovery rates. nih.gov This high sensitivity is essential for monitoring contaminants at environmentally relevant concentrations. nih.gov

Supercritical Fluid Chromatography (SFC) for Cyclosulfamuron Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This technique offers several advantages, including high efficiency, rapid analysis times, and reduced use of organic solvents, making it a "greener" alternative to traditional LC. teledynelabs.comshimadzu.comresearchgate.net

SFC is well-suited for the analysis of a wide range of pesticides with varying polarities and molecular weights. nih.gov When coupled with tandem mass spectrometry (SFC-MS/MS), it allows for the rapid and simultaneous analysis of multiple pesticides at low concentrations (ng/L levels). nih.gov The high resolution and high flow rates achievable with SFC contribute to its potential for separating numerous pesticides in a single run. shimadzu.com Research has shown that SFC-MS/MS can be more sensitive than LC-MS/MS for many compounds due to increased ionization efficiency in the MS interface. shimadzu.com

Optimization of Mass Spectrometric Parameters for Enhanced Detection and Quantification

To achieve the highest sensitivity and accuracy in the analysis of Cyclosulfamuron, the optimization of mass spectrometric parameters is crucial. This involves fine-tuning various settings on the mass spectrometer to maximize the signal of the target analyte while minimizing background noise.

Key parameters that are often optimized include:

Ionization Source Parameters: The voltages applied to the capillary and the nebulizing gas pressure in the electrospray ionization (ESI) source significantly impact the efficiency of ion formation. elementlabsolutions.com

Gas Temperatures and Flow Rates: The temperature and flow rate of the drying gas affect the desolvation of droplets, which is a critical step in the ESI process. elementlabsolutions.com

Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy used for fragmentation of the precursor ion is optimized to produce characteristic and abundant product ions for quantification and confirmation. scielo.br

Mass Analyzer Settings: Parameters such as scan speed, dwell time (the time spent monitoring a specific ion transition), and pause time between transitions are adjusted to ensure a sufficient number of data points are collected across each chromatographic peak for reliable quantification. rjpbr.com

A systematic approach to optimization, such as a one-variable-at-a-time (OVAT) method or more advanced experimental designs, can lead to significant improvements in instrument response, sometimes by a factor of two to three. elementlabsolutions.com For instance, a study on untargeted metabolomics highlighted the importance of optimizing parameters like mass resolution, RF level, and collision energy to increase metabolite identifications. nih.gov

The following table provides an example of optimized MS/MS parameters for the analysis of several herbicides, including Cyclosulfamuron, in positive ionization mode. scielo.br

Table 1: Example of Optimized MS/MS Parameters for Herbicide Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Cyclosulfamuron | 432.1 | 182.1 | 154.1 | 25 |

| Imazethapyr | 290.1 | 244.1 | 218.1 | 15 |

| Imazapic | 276.1 | 230.1 | 204.1 | 15 |

| Imazapyr | 262.1 | 216.1 | 172.1 | 20 |

| Imazaquin | 312.1 | 266.1 | 240.1 | 20 |

Comprehensive Target Analysis and Automated Identification Systems for Environmental Contaminants

The increasing number of potential environmental pollutants necessitates the development of comprehensive analytical methods capable of detecting a wide array of compounds. Target analysis focuses on the detection and quantification of a predefined list of substances, such as specific pesticides including Cyclosulfamuron.

To handle the large volume of data generated and to streamline the identification process, automated systems are employed. These systems often utilize a combination of gas and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS). researchmap.jp An example is the "comprehensive target analysis with an automated identification and quantification system (CTA-AIQS)," which can identify and semi-quantify approximately 1500 chemicals in environmental samples. researchmap.jp

These automated systems rely on extensive databases containing information on retention times and mass spectra of known compounds. csic.es When a sample is analyzed, the system compares the acquired data against the database to identify the compounds present. csic.es High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides accurate mass measurements, which significantly increases the confidence in compound identification. researchgate.nethhearprogram.org

The integration of such automated systems into environmental monitoring programs allows for more efficient screening of a large number of samples for a wide range of contaminants, including emerging pollutants that may not be part of routine monitoring lists. researchmap.jpresearchgate.net

Development and Validation of Reference Standards and Quality Control Protocols for C₁₇H₁₉N₅O₆S Analysis

The reliability of any analytical measurement of Cyclosulfamuron depends heavily on the availability of high-purity reference standards and the implementation of rigorous quality control (QC) protocols.

Reference Standards: A reference standard is a highly purified compound used as a benchmark for identification and quantification. spirochem.com For accurate quantitative analysis, these standards must be of the highest quality and purity. spirochem.com The development of a reference standard often involves de novo synthesis, followed by meticulous characterization to confirm its identity and purity. spirochem.com Certified reference materials (CRMs), when available, provide the highest level of accuracy and traceability to international standards. xrfscientific.comresearchgate.net

Validation of Analytical Methods: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This involves evaluating several performance characteristics, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements.

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. acs.org

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Quality Control Protocols: Quality control (QC) involves the routine procedures implemented to ensure that the analytical data produced is reliable. oiv.int This includes the regular analysis of QC samples, such as blanks, laboratory control samples, and matrix spikes, to monitor the performance of the analytical system. epa.gov

Key elements of a robust QC program include:

Initial Demonstration of Capability (IDC): Demonstrating that the laboratory and analyst can achieve the required performance for the method. standardmethods.org

Ongoing Demonstration of Capability (ODC): Regularly analyzing QC samples to ensure continued performance. standardmethods.org

Method Blanks: Analyzing a sample without the analyte to check for contamination. epa.gov

Laboratory Fortified Blanks (LFB) or Laboratory Control Samples (LCS): Analyzing a blank sample spiked with a known amount of the analyte to assess accuracy. epa.gov

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Spiking a real sample with a known amount of the analyte to evaluate the effect of the sample matrix on the analytical method. epa.gov

Use of Control Charts: Plotting the results of QC samples over time to monitor the stability and performance of the analytical process. oiv.int

Adherence to standardized protocols and guidelines, such as those from the EPA or other regulatory bodies, is essential for ensuring the quality and comparability of data. epa.govpulsenetinternational.org

Emerging Research Frontiers and Future Directions for Pyrimidinylsulfonylurea Compounds

Design and Development of Novel C17H19N5O6S Analogs with Enhanced Biological Activity or Environmental Profile

The development of novel analogs of existing herbicides is a key strategy to improve efficacy and address environmental concerns. For Cyclosulfamuron (B145574), research is focusing on creating derivatives with enhanced biological activity against target weeds, including those that have developed resistance to current sulfonylurea-based herbicides. basf.com Computational techniques are being employed to study the structures of sulfonylurea herbicides and predict the properties of new potential compounds, which can help laboratories in selecting promising candidates for synthesis and testing. acs.org

One approach involves modifying the chemical structure of Cyclosulfamuron to improve its interaction with the target enzyme, acetolactate synthase (ALS). researchgate.net By understanding the structure-activity relationships, scientists can design analogs that bind more effectively to the ALS enzyme in weeds, leading to greater herbicidal activity. Furthermore, there is a focus on developing analogs with a more favorable environmental profile, such as reduced soil persistence and lower potential for leaching into groundwater. herts.ac.uk

Recent studies have explored the synthesis of various derivatives of related compounds, indicating a promising avenue for the development of novel Cyclosulfamuron analogs. The goal is to create new molecules that are not only more potent but also more selective, minimizing their impact on non-target organisms and the environment.

Sustainable Management Strategies for Herbicidal Applications of Cyclosulfamuron

The long-term efficacy of any herbicide depends on sustainable management practices that prevent the development of resistance and minimize environmental impact. Cyclosulfamuron was introduced in the 1990s for post-emergence control of broadleaved weeds and sedges in rice. scielo.brawsjournal.org However, the overuse of a single herbicide can lead to the evolution of resistant weed populations.

Integrated Weed Management (IWM) is a critical strategy for the sustainable use of Cyclosulfamuron. awsjournal.org IWM combines various weed control methods, including cultural practices, mechanical weeding, and the judicious use of herbicides with different modes of action. awsjournal.org This approach helps to reduce the selection pressure for herbicide resistance and maintains the long-term effectiveness of Cyclosulfamuron.

Furthermore, educating farmers on best practices for herbicide application is crucial for sustainable use. scielo.brawsjournal.org This includes using the correct application rates, timing applications appropriately, and rotating herbicides to prevent the development of resistance.

Advanced Bioremediation Approaches for Environmental Residues of this compound

The presence of herbicide residues in soil and water is a significant environmental concern. eeer.org Advanced bioremediation techniques offer a promising and environmentally friendly solution for the degradation of pesticide residues. eeer.org Bioremediation utilizes microorganisms such as bacteria and fungi to break down hazardous substances into less toxic compounds. eeer.org

Research is increasingly focused on identifying and isolating microbial strains that can effectively degrade sulfonylurea herbicides like Cyclosulfamuron. eeer.orgnih.gov These microorganisms can utilize the herbicide as a source of nutrients, breaking it down through their metabolic processes. eeer.org The identification of specific bacterial communities and strains, such as Bacillus sp. and Pseudomonas sp., has shown promise in the bioremediation of other pesticides and could be applicable to Cyclosulfamuron. eeer.org

The development of "smart-soil bioremediation" approaches, which involve using microorganisms that not only degrade pesticides but also promote plant growth, is a particularly exciting area of research. nih.gov Another advanced technique is phytoremediation, which uses plants to absorb, accumulate, and degrade contaminants from the soil and water. theseus.fi

Future research in this area will likely focus on optimizing the conditions for microbial degradation of Cyclosulfamuron and developing practical applications for these bioremediation technologies in agricultural settings.

Interdisciplinary Research Integrating Omics Technologies with Cyclosulfamuron Studies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of how herbicides like Cyclosulfamuron interact with plants and the environment. uninet.eduresearchgate.net These technologies provide a comprehensive view of the molecular processes occurring within an organism in response to a chemical stressor. iisc.ac.in

Omics technologies can be applied in several key areas of Cyclosulfamuron research:

Understanding Mechanisms of Action and Resistance: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in weeds treated with Cyclosulfamuron, researchers can gain a deeper understanding of its mode of action. researchgate.net This knowledge is crucial for identifying the molecular basis of herbicide resistance and for developing strategies to overcome it.

Identifying Biomarkers of Exposure: Omics technologies can help identify specific molecular signatures or "biomarkers" that indicate exposure to Cyclosulfamuron. researchgate.net These biomarkers could be used for environmental monitoring and for assessing the impact of the herbicide on non-target organisms.

Improving Bioremediation Strategies: The application of omics can enhance bioremediation efforts by providing insights into the metabolic pathways used by microorganisms to degrade Cyclosulfamuron. koreascience.kr This information can be used to genetically engineer microbes with enhanced degradation capabilities. koreascience.kr

Facilitating Risk Assessment: Omics data can contribute to a more comprehensive risk assessment of Cyclosulfamuron by providing detailed information on its potential toxicological effects at the molecular level. researchgate.netnih.gov

While the application of omics technologies in regulatory toxicology is still developing, it holds immense potential for advancing the science behind herbicides like Cyclosulfamuron and ensuring their safe and effective use. nih.gov

Q & A

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of cyclosulfamuron?

Cyclosulfamuron’s structure can be validated via X-ray crystallography, which provides precise unit cell parameters (e.g., monoclinic system, space group P21/n) and intermolecular interactions. Key experimental data include:

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C17H19N5O6S | |

| Unit cell dimensions | a = 12.7019 Å, b = 9.6216 Å, c = 15.6213 Å | |

| β angle | 93.6194° |

Complementary techniques like NMR and mass spectrometry (MS) are essential for verifying functional groups and molecular weight (421.43 g/mol) .

Q. How does cyclosulfamuron’s solubility and stability vary under different environmental conditions?

Experimental protocols for solubility studies should involve controlled pH and temperature gradients. For example, cyclosulfamuron’s stability can be tested via HPLC under acidic (pH 5) and neutral (pH 6) conditions, with degradation products analyzed using high-resolution MS . Data interpretation must account for hydrolysis rates and photolytic degradation pathways .

Advanced Research Questions

Q. How can contradictions in environmental persistence data for cyclosulfamuron be systematically resolved?

Contradictions often arise from methodological variability (e.g., detection limits, matrix effects). A robust approach includes:

Cross-validation : Compare data from liquid chromatography-tandem MS (LC-MS/MS) and gas chromatography-MS (GC-MS) to rule out instrument-specific biases .

Error analysis : Quantify uncertainties from extraction efficiencies (e.g., solid-phase extraction recovery rates) and matrix interferences .

Meta-analysis : Aggregate datasets from diverse geographical regions (e.g., sediment cores from Osaka Bay ) to identify trends obscured in single studies.

Q. What computational models effectively predict cyclosulfamuron’s reactivity and interaction with biological targets?

Density functional theory (DFT) calculations can model cyclosulfamuron’s electronic structure and hydrogen-bonding interactions, aligning with crystallographic data . Molecular docking simulations are critical for studying its herbicidal mechanism, particularly binding affinity to acetolactate synthase (ALS) enzymes. Validate predictions with in vitro enzymatic assays .

Q. How do crystallographic packing interactions influence cyclosulfamuron’s physicochemical properties?

The crystal lattice (viewed along the c-axis) reveals intermolecular hydrogen bonds and van der Waals forces that affect melting point (160.9°C ) and solubility. Use Mercury software to visualize non-covalent interactions and correlate them with differential scanning calorimetry (DSC) data .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing and characterizing cyclosulfamuron derivatives?

Standardized protocols : Document reaction conditions (e.g., solvent, catalyst, temperature) and purity thresholds (>95% by HPLC).

Multi-technique validation : Combine X-ray diffraction, NMR, and elemental analysis to confirm derivative structures .

Uncertainty reporting : Include error margins for spectral data (e.g., ±0.01 ppm for <sup>1</sup>H NMR) .

Q. How should researchers design experiments to assess cyclosulfamuron’s environmental impact while minimizing confounding variables?

Controlled field trials : Isolate soil type, moisture, and microbial activity effects .

Longitudinal sampling : Track metabolite accumulation (e.g., sulfonylurea derivatives) over multiple growing seasons .

Statistical rigor : Use ANOVA to distinguish treatment effects from natural variability .

Data Analysis and Reporting

Q. What frameworks are recommended for analyzing contradictory results in cyclosulfamuron toxicity studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws. For example, discrepancies in LC50 values may stem from inconsistent test organisms or exposure durations. Apply principal component analysis (PCA) to identify outlier datasets .

Q. How can researchers optimize the presentation of large raw datasets in cyclosulfamuron studies?

- Appendix organization : Place raw data (e.g., XRD peak lists, chromatograms) in supplementary materials.

- Processed data visualization : Use heatmaps for degradation rates or 3D scatter plots for structure-activity relationships .

- Metadata annotation : Include instrument calibration dates and operator IDs to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.